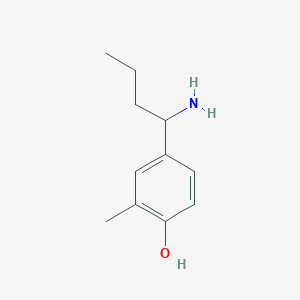

4-(1-Aminobutyl)-2-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-aminobutyl)-2-methylphenol |

InChI |

InChI=1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3 |

InChI Key |

WVHBIDIXBKKIMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)O)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Aminobutyl 2 Methylphenol

Retrosynthetic Analysis and Strategic Disconnections for Molecular Construction

A retrosynthetic analysis of 4-(1-Aminobutyl)-2-methylphenol reveals several strategic disconnections for its construction. The primary disconnection is at the carbon-nitrogen bond of the aminobutyl group, suggesting a reductive amination pathway. This approach identifies 4-butyryl-2-methylphenol as a key ketone intermediate.

A further disconnection of the carbon-carbon bond between the butyl group and the phenol (B47542) ring points towards a Friedel-Crafts acylation or a related reaction. This would involve the acylation of 2-methylphenol with a butyryl group equivalent. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Established Chemical Synthesis Pathways

The synthesis of this compound can be achieved through several established chemical pathways, primarily involving the formation of the key intermediate, 4-butyryl-2-methylphenol, followed by the introduction of the amino group.

Exploration of Nucleophilic Substitution Approaches

While direct nucleophilic substitution on the aromatic ring is generally not feasible for this type of transformation, a related approach involving the Fries rearrangement of a phenolic ester is a highly effective method for the synthesis of the precursor ketone, 4-butyryl-2-methylphenol. wikipedia.orgbyjus.comorganic-chemistry.org

The reaction is initiated by the O-acylation of 2-methylphenol with butyryl chloride. The resulting ester, 2-methylphenyl butyrate, then undergoes an intramolecular rearrangement in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com This rearrangement preferentially yields the more stable C-acylated product. The reaction temperature can influence the regioselectivity, with lower temperatures often favoring the para-substituted product. wikipedia.orgbyjus.com

Table 1: Fries Rearrangement for the Synthesis of Hydroxy Aryl Ketones

| Reactant | Reagent | Catalyst | Temperature | Product | Notes |

|---|---|---|---|---|---|

| Phenolic Ester | - | Lewis Acid (e.g., AlCl₃, BF₃, TiCl₄) | Varies | o- and/or p-Hydroxy Aryl Ketone | Temperature and solvent can influence ortho/para selectivity. wikipedia.orgbyjus.com |

| 2-Methylphenyl butyrate | - | AlCl₃ | High Temperature | Predominantly 2-hydroxy-3-methyl-butyrophenone |

Investigation of Reductive Amination Strategies

Reductive amination is a primary method for converting the key intermediate, 4-butyryl-2-methylphenol, into the target compound, this compound. wikipedia.orglibretexts.org This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org

Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the imine in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. wikipedia.org

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Key Features |

|---|---|---|---|---|

| Ketone/Aldehyde | Ammonia, Ammonium Acetate (B1210297) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), Ethanol (B145695) | Selective for imine reduction. masterorganicchemistry.comorganic-chemistry.org |

| Ketone/Aldehyde | Ammonia, Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran | Mild and selective, tolerates acid-sensitive groups. organic-chemistry.org |

Multi-step Convergent and Linear Synthesis Protocols

Linear Synthesis Protocol:

Esterification: 2-Methylphenol is reacted with butyryl chloride, often in the presence of a base, to form 2-methylphenyl butyrate.

Fries Rearrangement: The isolated ester is then treated with a Lewis acid, such as AlCl₃, at a controlled temperature to induce rearrangement to 4-butyryl-2-methylphenol. wikipedia.org

Reductive Amination: The resulting ketone undergoes reductive amination with an ammonia source and a suitable reducing agent like NaBH₃CN to yield the final product, this compound. wikipedia.orgorganic-chemistry.org

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires an enantioselective approach, as the benzylic carbon attached to the amino group is a stereocenter.

Chiral Auxiliary-Mediated Methodologies

A well-established method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. orgsyn.orgacs.org Ellman's auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide, is particularly effective for this purpose. chemimpex.comchemicalbook.com

The synthesis begins with the condensation of the key intermediate, 4-butyryl-2-methylphenol, with (R)-(+)-2-methyl-2-propanesulfinamide. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄), to form the corresponding N-sulfinyl imine. organic-chemistry.orgwikipedia.org

The N-sulfinyl imine then undergoes a diastereoselective reduction. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the approach of a reducing agent, such as sodium borohydride, to the opposite face. This results in the formation of the sulfinamide with high diastereoselectivity.

Finally, the chiral auxiliary is removed by treatment with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol to afford the desired enantiomerically enriched primary amine. wikipedia.org

Table 3: Enantioselective Synthesis using Ellman's Auxiliary

| Step | Reactants | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|---|

| 1. Imine Formation | 4-butyryl-2-methylphenol, (R)-(+)-2-methyl-2-propanesulfinamide | Ti(OEt)₄ | N-tert-butylsulfinyl imine | Efficient condensation to form the chiral imine intermediate. organic-chemistry.org |

| 2. Diastereoselective Reduction | N-tert-butylsulfinyl imine | NaBH₄ | N-sulfinyl amine | High diastereoselectivity due to steric hindrance from the auxiliary. wikipedia.org |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is paramount for producing enantiomerically pure this compound, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. The primary approach involves the asymmetric synthesis of the key chiral amine functionality from a prochiral ketone precursor, 4-(1-oxobutyl)-2-methylphenol.

Transition-Metal Catalyzed Asymmetric Transformations

Transition-metal catalysis offers a powerful and versatile toolkit for the enantioselective synthesis of chiral amines. These methods typically involve a central metal atom (such as Ruthenium, Rhodium, Iridium, or Copper) coordinated to a chiral ligand. This chiral catalyst complex creates a specific three-dimensional environment that forces the reaction to proceed along a pathway favoring the formation of one enantiomer over the other.

A highly effective strategy for synthesizing this compound is the asymmetric reductive amination of the corresponding ketone. In this reaction, the ketone is converted directly to the amine in the presence of an ammonia source and a reducing agent (commonly hydrogen gas or a hydride source), guided by a chiral transition-metal catalyst. The choice of metal and ligand is critical for achieving high enantioselectivity. For instance, complexes of ruthenium and rhodium with chiral phosphine (B1218219) ligands are well-established for their high efficiency in such transformations.

Table 1: Representative Transition-Metal Catalyst Systems for Asymmetric Reductive Amination

| Catalyst System | Chiral Ligand Example | Typical Conditions | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-based | (R)-BINAP | H₂, Methanol, 20-50 atm, 24-48h | >95% |

| Ir-based | (R,R)-f-spiroPhos | H₂, Isopropanol, NH₃, 50°C | >98% |

This table presents plausible catalyst systems based on established methodologies for analogous transformations. Specific results for this compound would require experimental validation.

The development of these catalytic systems is a significant area of research, aiming to create more active and selective catalysts that can operate under milder conditions. sieberresearchgrp.com

Biocatalytic Approaches: Enantioselective Amination Reactions (e.g., ω-Transaminase-Catalyzed Amidation)

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a highly effective and green alternative to traditional chemical methods. For the synthesis of chiral amines like this compound, ω-transaminases (ω-TAs) are particularly powerful. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a prochiral ketone acceptor, producing a chiral amine with exceptionally high enantiomeric purity. nih.gov

The process follows a "ping-pong bi-bi" mechanism, where the enzyme's essential pyridoxal-5'-phosphate (PLP) cofactor first accepts the amino group from the donor and then transfers it to the ketone substrate. nih.gov A key advantage of ω-TAs is their high enantioselectivity, often exceeding 99% ee. researchgate.net Furthermore, these reactions are typically performed in aqueous media under mild pH and temperature conditions, aligning with the principles of green chemistry. nih.gov

Research into the synthesis of structurally similar compounds, such as (R)-2-(1-aminoethyl)-4-fluorophenol, demonstrates the viability of this approach. researchgate.netnih.gov In such studies, a library of ω-transaminases is screened to identify an enzyme with high activity and selectivity for the specific ketone substrate. nih.gov For example, a transaminase from Arthrobacter sp. (ArTA) has shown to be a potent candidate for producing (R)-amines. nih.govnih.gov

Table 2: Example of a Biocatalytic Amination for a Phenolic Ketone

| Enzyme | Substrate | Amino Donor | Reaction Conditions | Conversion | Enantiomeric Excess (ee) |

|---|

Data is illustrative, based on findings for analogous substrates like 2-acetyl-4-fluorophenol. researchgate.netnih.gov The specific enantiomer (R or S) produced depends on the specific ω-transaminase chosen.

Control of Stereogenic Centers via Stereospecific Reactions

The synthesis of an enantiomerically pure compound is fundamentally about controlling the formation of its stereogenic centers. A stereogenic center is typically a carbon atom bonded to four different groups, creating the possibility of two non-superimposable mirror-image forms (enantiomers). vaia.com In this compound, the carbon atom attached to the amino group, the propyl group, the hydrogen atom, and the methyl-substituted phenol ring is the sole stereogenic center.

The advanced catalytic methods described above are designed precisely for this purpose. They achieve control by creating a chiral environment during the key bond-forming step.

In transition-metal catalysis , the chiral ligand bound to the metal forms a rigid, asymmetric pocket. The ketone substrate can only bind to the catalyst in a specific orientation to minimize steric hindrance. The subsequent delivery of the hydride and amino group is then directed to one face of the carbonyl, leading to the preferential formation of one enantiomer. kobe-u.ac.jp

In biocatalysis , the enzyme's active site serves as a perfectly predefined chiral pocket. The ketone substrate is held in a precise orientation by a network of interactions (like hydrogen bonds and hydrophobic interactions). This locks the substrate in place, allowing the PLP cofactor to deliver the amino group to only one of the two faces of the carbonyl group with near-perfect selectivity. nih.gov

Both approaches operate by creating diastereomeric transition states. The energy difference between the transition state leading to the R-enantiomer and the one leading to the S-enantiomer determines the enantiomeric excess of the product. A larger energy difference results in higher selectivity.

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry is a framework of principles aimed at making chemical processes more environmentally sustainable. youtube.comyoutube.com The synthesis of this compound can be designed or optimized to align with these principles, moving away from hazardous and wasteful traditional methods.

Key green chemistry principles applicable to this synthesis include:

Catalysis : The use of catalytic methods (both transition-metal and biocatalytic) is inherently green. Catalysts are used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed and generate significant waste. youtube.com

Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. youtube.com Reductive amination is a type of addition reaction that generally has a high atom economy, as most atoms from the ketone, ammonia source, and reducing agent are incorporated into the product and a co-product (e.g., water).

Use of Safer Solvents and Reaction Conditions : Biocatalytic routes excel in this area. They use water as the solvent and operate at or near ambient temperature and pressure, eliminating the need for volatile, toxic organic solvents and reducing energy consumption. nih.govyoutube.com

Waste Prevention : By being highly selective, catalytic methods prevent the formation of unwanted byproducts, including the wrong enantiomer, which simplifies purification and reduces waste. youtube.com

Use of Renewable Feedstocks : While the immediate precursors to this compound are typically derived from petrochemicals, green chemistry encourages exploring pathways from renewable biomass sources. nih.gov Enzymes themselves are renewable catalysts. youtube.com

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Metric | Hypothetical "Traditional" Route | Green Catalytic Route (Biocatalysis) |

|---|---|---|

| Reagent Type | Stoichiometric chiral auxiliary | Catalytic (Enzyme) |

| Solvent | Toluene, Tetrahydrofuran (THF) | Water |

| Temperature | -78°C to 100°C (multiple steps) | 30-40°C |

| Waste | High (used auxiliary, byproducts) | Low (acetone co-product, minimal byproducts) |

| Atom Economy | Lower due to auxiliary and protection groups | High |

| Safety Hazards | Flammable solvents, cryogenic conditions | Minimal |

The application of green chemistry principles, particularly through biocatalysis, presents a pathway to synthesize this compound in a manner that is not only efficient and precise but also safe and environmentally responsible.

Chemical Reactivity and Derivatization Research

Reactions Involving the Amino Functional Group

The primary amino group is a key site for nucleophilic reactions, allowing for a variety of functionalization strategies.

The nucleophilicity of the amino group in aminophenols is generally greater than that of the hydroxyl group, allowing for selective reactions. quora.comchemicalforums.com

Alkylation: Direct alkylation of aminophenols can lead to a mixture of N-monoalkylated, N,N-dialkylated, and O-alkylated products. google.comtandfonline.com To achieve selective N-alkylation of the primary amine in 4-(1-aminobutyl)-2-methylphenol, a common strategy involves the initial protection of the more acidic phenolic hydroxyl group. Alternatively, selective N-alkylation can be achieved through a one-pot reaction involving condensation with an aldehyde to form an imine, followed by reduction with a reagent like sodium borohydride. umich.eduresearchgate.net This two-step, one-pot procedure typically yields good to excellent results for N-monoalkylation of aminophenols. umich.edu

Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acetic anhydride (B1165640) or acyl chlorides to form amides. chemicalforums.comyoutube.com In the case of aminophenols, the amino group is a significantly better nucleophile than the hydroxyl group, leading to preferential N-acylation. quora.com For instance, the reaction of p-aminophenol with acetic anhydride selectively produces N-acetyl-p-aminophenol (paracetamol). youtube.comwikipedia.org This chemoselectivity is driven by the higher basicity and nucleophilicity of the nitrogen atom compared to the oxygen atom. quora.comchemicalforums.com Enzymatic methods, using lipases like Novozym 435, have also been developed for the chemoselective monoacetylation of the amino group in aminophenols. acs.org

Arylation: The nitrogen atom can also undergo arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations. Palladium-based catalysts, particularly with specialized ligands like BrettPhos, have been shown to be highly effective for the selective N-arylation of 3- and 4-aminophenols with aryl halides. nih.govmit.edumit.edu Copper-catalyzed systems are also employed, often providing complementary selectivity. nih.govresearchgate.net These methods allow for the formation of a new carbon-nitrogen bond, linking an aryl group to the amine.

| Reaction Type | Reagents/Catalysts | Expected Product | Reference |

|---|---|---|---|

| Alkylation (Selective N-Alkylation) | 1. Aldehyde (e.g., Benzaldehyde) 2. Reducing Agent (e.g., NaBH₄) | N-alkyl-4-(1-aminobutyl)-2-methylphenol | umich.eduresearchgate.net |

| Acylation | Acyl Halide or Anhydride (e.g., Acetic Anhydride) | N-acyl-4-(1-aminobutyl)-2-methylphenol | youtube.comgoogle.com |

| Arylation | Aryl Halide, Palladium or Copper Catalyst (e.g., BrettPhos precatalyst, CuI) | N-aryl-4-(1-aminobutyl)-2-methylphenol | nih.govmit.edu |

The primary amino group of this compound can react with aldehydes or ketones to form an imine, also known as a Schiff base. nih.govyoutube.com This condensation reaction is typically catalyzed by either an acid or a base and involves the formation of a carbon-nitrogen double bond (C=N). youtube.comrsc.org

The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. youtube.com This is followed by a series of proton transfer steps, often facilitated by acid or base catalysts in the reaction medium, leading to a tetrahedral intermediate called a carbinolamine. Subsequent elimination of a water molecule from the carbinolamine generates the final Schiff base product. youtube.com The formation of Schiff bases from various aminophenols has been extensively studied, and these compounds serve as versatile ligands for metal complexes and as intermediates in organic synthesis. nih.govrsc.orgrsc.org

Reactions Involving the Phenolic Hydroxyl Functional Group

The phenolic hydroxyl group is another key reactive site, participating in oxidation and functionalization reactions like etherification and esterification.

Phenols are susceptible to oxidation, and the reaction can proceed through different pathways depending on the oxidant and reaction conditions. The initial step in the oxidation of phenols often involves the transfer of a hydrogen atom (proton-coupled electron transfer, PCET) or a one-electron transfer to form a phenoxyl radical. scispace.comuc.pt This radical is stabilized by delocalization of the unpaired electron across the aromatic ring. scispace.com

Further oxidation of the phenoxyl radical can lead to the formation of quinone or quinone-methide type structures. For para-substituted phenols like the title compound, oxidation can lead to the formation of catechol-type species after hydrolysis. uc.pt In electrochemical oxidation studies, p-substituted phenols have been shown to undergo a one-electron transfer followed by hydrolysis to form an oxidized catechol group in a quinone-like species. scispace.comuc.pt The presence of strong oxidizing agents or specific enzyme systems, such as copper-containing oxidases, can facilitate these transformations. nih.govacs.org

Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. tandfonline.comorganic-chemistry.org For aminophenols, selective O-alkylation (etherification) requires careful choice of conditions to avoid competing N-alkylation. tandfonline.com A successful strategy involves protecting the amino group first, for example, by reacting it with benzaldehyde. umich.eduresearchgate.net The resulting imine can then be subjected to etherification conditions, followed by hydrolysis to remove the protecting group and yield the O-alkylated aminophenol. umich.eduresearchgate.net Phase transfer catalysis has also been employed for the etherification of aminophenols. google.comgoogle.com

Esterification: Phenols can be esterified by reacting them with carboxylic acid derivatives, most commonly acid chlorides or acid anhydrides, often in the presence of a base like pyridine. youtube.com The base serves to neutralize the HCl byproduct and drive the reaction to completion. youtube.com Direct esterification with carboxylic acids (Fischer esterification) is also possible but typically requires a strong acid catalyst and removal of water to favor the product. youtube.com The hydroxyl group of this compound can thus be converted to a variety of ester functionalities, which can be useful as protecting groups or to modify the compound's properties.

| Reaction Type | Reagents/Catalysts | Expected Product | Reference |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide, Base (e.g., K₂CO₃) | 4-(1-Aminobutyl)-2-methylphenyl ether | tandfonline.comorganic-chemistry.org |

| Esterification | Acyl Halide or Anhydride, Base (e.g., Pyridine) | 4-(1-Aminobutyl)-2-methylphenyl ester | youtube.comgoogle.com |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the alkylamino (-CH(NH₂)R) group. quora.comlkouniv.ac.inlumenlearning.com

All three substituents are activating and ortho-, para-directing. youtube.comorganicchemistrytutor.com The hydroxyl group is a very strong activating group due to its ability to donate electron density to the ring via resonance (+M effect). quora.comlkouniv.ac.in The methyl and aminobutyl groups are activating through inductive effects (+I effect) and hyperconjugation. youtube.com

The directing effects of these groups are additive. The powerful -OH group strongly directs incoming electrophiles to its ortho and para positions. In this molecule, the position para to the -OH is already occupied by the aminobutyl group. Therefore, substitution is most likely to occur at the positions ortho to the hydroxyl group (C-6 and C-2). Since C-2 is already substituted with a methyl group, the primary site for electrophilic attack would be the C-6 position. A secondary site would be the position ortho to the aminobutyl group and meta to the hydroxyl group (C-5). However, the influence of the strongly activating hydroxyl group makes substitution at C-6 the most probable outcome. quora.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂, often without a Lewis acid catalyst due to the highly activated nature of the ring, would likely yield the 6-halo derivative. lkouniv.ac.in

Nitration: Using dilute nitric acid would introduce a nitro (-NO₂) group, expected at the C-6 position. quora.com

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring, though they can be complicated by the presence of the basic amino group, which can react with the Lewis acid catalyst. Protection of the amino group may be necessary.

| Reaction Type | Reagent | Predicted Major Product | Reference |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ | 6-Bromo-4-(1-aminobutyl)-2-methylphenol | lkouniv.ac.inyoutube.com |

| Nitration | Dilute HNO₃ | 4-(1-Aminobutyl)-2-methyl-6-nitrophenol | quora.com |

| Sulfonation | Fuming H₂SO₄ | 5-(1-Aminobutyl)-3-methyl-4-hydroxybenzenesulfonic acid | lkouniv.ac.in |

Regioselectivity and Mechanistic Studies of Electrophilic Aromatic Substitution

The position of electrophilic attack on the aromatic ring of this compound is determined by the directing effects of the existing substituents. Electrophilic aromatic substitution (EAS) is a foundational reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. researchgate.netmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation known as an arenium ion (or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the stable aromatic system. lumenlearning.com

The regioselectivity, or the specific position of substitution, is governed by the electronic properties of the substituents already present on the ring. studysmarter.co.ukyoutube.com Electron-donating groups (EDGs) activate the ring towards substitution and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position. youtube.com

In this compound, all three substituents are activating, electron-donating groups:

Hydroxyl (-OH): A strongly activating group with powerful ortho, para-directing effects due to resonance donation of its lone pair electrons.

Methyl (-CH₃): A weakly activating group that directs ortho and para through an inductive effect and hyperconjugation. khanacademy.org

1-Aminobutyl (-CH(NH₂)C₃H₇): An activating alkylamino group that directs ortho and para.

The cumulative effect of these groups determines the most likely sites for substitution on the available ring positions (C3, C5, C6). The hydroxyl group is the most powerful activating and directing group. It strongly directs electrophiles to the positions ortho to it (C3 and C5) and para to it (which is already substituted). The methyl and aminobutyl groups also contribute to the activation of these positions.

| Ring Position | Effect of -OH (at C1) | Effect of -CH₃ (at C2) | Effect of -Aminobutyl (at C4) | Overall Activation/Predicted Outcome |

|---|---|---|---|---|

| C3 | meta | ortho | ortho | Activated. Potential site for substitution. |

| C5 | ortho | meta | ortho | Strongly Activated. A highly favored site for substitution due to ortho direction from both -OH and -aminobutyl groups. |

| C6 | ortho | - | meta | Strongly Activated. A highly favored site due to the powerful ortho-directing effect of the hydroxyl group and lower steric hindrance compared to C5. |

Based on this analysis, electrophilic substitution is predicted to occur primarily at the C5 and C6 positions, which are ortho to the strongly activating hydroxyl group. The C3 position is also activated, but to a lesser extent. The final product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance playing a role in favoring the less crowded C6 position.

Advanced Analytical Derivatization Strategies for Spectroscopic Characterization

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to analyze polar compounds like this compound. mdpi.comphenomenex.com Derivatization converts the polar -OH and -NH₂ groups into less polar, more volatile, and more thermally stable analogues, improving chromatographic behavior and detection sensitivity. chromastore.com.brresearchgate.net

Silylation Derivatization for Gas Chromatography-Mass Spectrometry (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA))

Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comresearchgate.net N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a powerful silylating agent that reacts with alcohols, phenols, and amines to form stable TBDMS derivatives. tcichemicals.com

The reaction with this compound proceeds by converting both the phenolic hydroxyl and the primary amine groups into their corresponding TBDMS ether and TBDMS amine. A key advantage of MTBSTFA is the hydrolytic stability of the resulting TBDMS derivatives, which are approximately 10,000 times more stable than their TMS counterparts. gcms.cz In mass spectrometry, these derivatives yield characteristic and easily identifiable fragmentation patterns, notably a prominent [M-57]⁺ ion resulting from the loss of a tert-butyl group, which aids in structural confirmation. researchgate.netnih.gov

| Analyte Functional Groups | Reagent | Resulting Derivative | Analytical Advantages |

|---|---|---|---|

| Phenolic -OH, Primary -NH₂ | MTBSTFA | TBDMS Ether, TBDMS Amine | Increased volatility and thermal stability; High hydrolytic stability; Characteristic MS fragmentation ([M-57]⁺). gcms.czresearchgate.netnih.gov |

Acylation Derivatization (e.g., Acetic Anhydride, Heptafluorobutyric Anhydride (HFBA))

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting an alcohol, phenol, or amine with an acid anhydride or acyl halide. chromastore.com.br This process reduces polarity and increases volatility.

Acetic Anhydride: This reagent acetylates the hydroxyl and amino groups of this compound, forming an ester and an amide, respectively. It is a cost-effective and straightforward method for derivatization.

Heptafluorobutyric Anhydride (HFBA): HFBA is a fluorinated acylating agent that reacts readily with amines, alcohols, and phenols. greyhoundchrom.comsigmaaldrich.com The resulting heptafluorobutyryl derivatives are highly volatile and are exceptionally sensitive to electron capture detection (ECD), a highly sensitive detection method in gas chromatography. nih.govrsc.org This makes HFBA an excellent choice for trace-level analysis. nih.gov

| Analyte Functional Groups | Reagent | Resulting Derivative | Analytical Advantages |

|---|---|---|---|

| Phenolic -OH, Primary -NH₂ | Acetic Anhydride | Acetyl Ester, Acetyl Amide | Increased volatility; Good for GC-FID and GC-MS analysis. osti.gov |

| Phenolic -OH, Primary -NH₂ | Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyryl Ester, Heptafluorobutyryl Amide | Excellent volatility and chromatographic properties; High sensitivity for GC-ECD and GC-MS. sigmaaldrich.comnih.gov |

Phenolic Derivatization with Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzyl bromide (PFBBr) is a versatile derivatizing agent used to target acidic protons, particularly those of phenols and carboxylic acids. sigmaaldrich.comsigmaaldrich.com The reaction typically occurs under basic conditions, where the phenol is deprotonated to form a more nucleophilic phenoxide ion. This ion then displaces the bromide from PFBBr to form a stable pentafluorobenzyl (PFB) ether. nih.govresearchgate.net

The resulting PFB derivatives are highly responsive to electron capture detection (ECD) due to the presence of the electron-capturing pentafluorophenyl group. sigmaaldrich.comnih.gov This method provides exceptional sensitivity for trace analysis of phenolic compounds in complex matrices. nih.gov The derivatives are also well-suited for analysis by GC-MS, especially using negative-ion chemical ionization (NICI), which can further enhance sensitivity compared to standard electron ionization (EI). researchgate.netnih.gov While PFBBr can also react with amines, its primary and most effective use in this context is for the selective, high-sensitivity analysis of the phenolic group.

| Analyte Functional Group | Reagent | Resulting Derivative | Analytical Advantages |

|---|---|---|---|

| Phenolic -OH | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | Extremely high sensitivity for GC-ECD; Suitable for GC-MS with NICI; Thermally stable. nih.govresearchgate.netnih.gov |

In Depth Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

¹H NMR Spectroscopic Assignments and Conformational Analysis

No experimental ¹H NMR data for 4-(1-Aminobutyl)-2-methylphenol is publicly available. Therefore, a table of proton chemical shifts and coupling constants cannot be provided, and a conformational analysis based on this data cannot be performed.

¹³C NMR Spectroscopic Assignments and Structural Elucidation

Specific ¹³C NMR spectral data for this compound is not available in the searched resources. Consequently, a table of carbon chemical shifts and a detailed structural elucidation based on this information cannot be presented.

Advanced Two-Dimensional and Variable-Temperature NMR Techniques

A discussion on the application of advanced two-dimensional (e.g., COSY, HSQC, HMBC) and variable-temperature NMR techniques for the structural and dynamic analysis of this compound cannot be conducted due to the lack of primary spectral data.

Vibrational Spectroscopy Characterization (FT-IR, Raman Spectroscopy)

No experimental FT-IR or Raman spectra for this compound have been found in the public domain. As a result, a data table of characteristic vibrational frequencies and an analysis of the functional groups and molecular structure based on vibrational modes cannot be compiled.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

There is no high-resolution mass spectrometry data available for this compound. Therefore, the precise molecular formula determination and a discussion of its fragmentation pattern cannot be provided.

Due to the unavailability of experimental spectroscopic data for this compound in the public domain, this article cannot provide the in-depth analysis and data tables as requested. Further research and publication of the spectroscopic properties of this specific compound are required before a comprehensive report can be generated.

X-ray Crystallography Studies of this compound and its Solid-State Architectures

X-ray crystallography is an indispensable tool for the definitive determination of the three-dimensional structure of crystalline solids, including the absolute configuration of chiral molecules. springernature.comnih.gov

For a chiral molecule like this compound, which possesses a stereogenic center at the first carbon of the butyl group, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining its absolute configuration. springernature.comnih.gov To achieve this, a high-quality single crystal of an enantiomerically pure form of the compound is required. researchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The phenomenon of anomalous dispersion allows for the differentiation between the two possible enantiomers. nih.gov The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute structure. researchgate.netnih.gov

In cases where obtaining a suitable single crystal of the primary compound is challenging, forming a salt with a chiral counter-ion of known absolute configuration, such as tartaric acid, can facilitate crystallization and allow for the determination of the absolute configuration of the target molecule by extension. nih.govthieme-connect.de

The solid-state architecture of this compound is dictated by a network of intermolecular interactions. rsc.org The phenolic hydroxyl group and the two amino groups are potent hydrogen bond donors, while the oxygen and nitrogen atoms also act as hydrogen bond acceptors. These hydrogen bonds are expected to be the dominant forces in the crystal packing, leading to the formation of well-defined motifs like chains or sheets.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. nih.gov Different polymorphs of a substance can exhibit distinct physical properties. Research into the polymorphism of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. researchgate.net Each polymorph would be characterized by techniques like SCXRD and powder X-ray diffraction (PXRD).

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another active area of research. researchgate.net Co-crystals of this compound could be formed with other molecules (co-formers) to modify its physicochemical properties. The selection of co-formers is often guided by principles of hydrogen bonding and other intermolecular interactions. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment (Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC))

Chiral chromatography is essential for separating the enantiomers of this compound and assessing the enantiomeric purity of a sample. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. yakhak.org This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. yakhak.org The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. nih.govmdpi.com The method can be validated to determine its accuracy, precision, and limits of detection and quantification for the minor enantiomer. nih.gov

Chiral Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. wiley.com For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov Cyclodextrin-based chiral stationary phases are widely used in chiral GC. researchgate.net Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the CSP. The temperature program and carrier gas flow rate are key parameters to be optimized. wiley.com

The table below summarizes typical parameters for chiral chromatographic analysis:

| Parameter | Chiral HPLC | Chiral GC |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak) yakhak.org | Cyclodextrin-based (e.g., Chirasil-DEX) researchgate.net |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol, Aqueous buffers nih.govmdpi.com | Hydrogen, Helium wiley.com |

| Derivatization | Often not required | May be required (e.g., acylation) nih.gov |

| Detection | UV, Fluorescence yakhak.org | Flame Ionization (FID), Mass Spectrometry (MS) nih.gov |

| Application | Enantiomeric purity, Preparative separation | Enantiomeric analysis of volatile derivatives |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of a molecule's electronic distribution and its three-dimensional shape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For 4-(1-Aminobutyl)-2-methylphenol, DFT studies would be essential to map out its conformational landscape. The flexibility of the aminobutyl side chain allows the molecule to adopt various spatial arrangements (conformers), each with a different energy.

The process would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the rotatable bonds—specifically the C-C and C-N bonds in the butyl chain and the C-C bond connecting the chain to the aromatic ring—to identify all possible low-energy conformers.

Geometry Optimization: Each identified conformer would be subjected to geometry optimization, typically using a functional like B3LYP combined with a basis set such as 6-311+G(2d,2p), to find its most stable structure. researchgate.net This process minimizes the energy of the structure to locate a stable point on the potential energy surface.

Energy Calculation: The relative energies of all optimized conformers would be calculated to determine their thermodynamic stability. The conformer with the lowest energy is the global minimum, representing the most likely structure of the molecule in the gas phase.

The results of such a study would identify the most stable conformers and the energy barriers between them, providing crucial information about the molecule's flexibility and preferred shapes.

Table 1: Illustrative Example of Conformational Analysis Data for this compound This table is a hypothetical representation of results from a DFT study.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |

| 2 | -65.2° | 1.25 | 20.1 |

| 3 | 68.9° | 1.30 | 14.7 |

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, would be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts for the optimized geometry of this compound could then be compared with experimental data to validate the computed structure.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies using DFT serves two purposes. Firstly, it confirms that an optimized geometry is a true energy minimum (no imaginary frequencies). Secondly, the calculated frequencies correspond to the molecule's infrared (IR) and Raman spectral bands. nih.gov This allows for the assignment of specific peaks in an experimental spectrum to particular molecular motions (e.g., O-H stretch, N-H bend, C=C aromatic stretch).

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of results from a DFT frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3650 | O-H Stretch |

| 2 | 3410 | N-H Asymmetric Stretch |

| 3 | 3330 | N-H Symmetric Stretch |

| 4 | 2965 | C-H (Alkyl) Stretch |

| 5 | 1615 | C=C (Aromatic) Stretch |

| 6 | 1590 | N-H Scissoring |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO and LUMO Analysis: A DFT calculation would determine the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and global hardness/softness. These values provide a quantitative measure of the molecule's expected reactivity in different chemical environments. researchgate.net

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible experimentally.

For any proposed synthetic route to this compound, such as the alkylation of 2-methylphenol, computational modeling can validate the mechanism.

Transition State (TS) Search: A key step is to locate the transition state structure for each step of the reaction. The TS is the highest energy point along the reaction pathway. Various algorithms exist to find these unstable structures.

Intrinsic Reaction Coordinate (IRC) Calculation: Once a TS is located and verified (by having exactly one imaginary frequency), an IRC calculation is performed. This traces the reaction path downhill from the TS to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction step .

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

Activation Energy (Ea): The energy difference between the reactants and the transition state gives the activation energy for a reaction step. This is the primary determinant of the reaction rate. A higher activation energy means a slower reaction.

Reaction Enthalpy (ΔH): The energy difference between the products and reactants determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. easychair.orguic.edu By simulating the interactions between the atoms of a molecule and its surrounding environment, MD can provide valuable insights into conformational changes, flexibility, and the influence of solvents on molecular behavior. easychair.org For this compound, MD simulations can elucidate how the molecule behaves in a biological or chemical system, offering a microscopic view of its dynamics.

The process of running an MD simulation for this compound would typically involve several key steps. Initially, a force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for organic molecules include CHARMM, AMBER, or GROMOS. The molecule is then placed in a simulation box, often filled with a solvent, such as water, to mimic physiological conditions. easychair.org The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. nih.gov The production run is then performed, during which the trajectory of each atom is calculated by solving Newton's equations of motion. This trajectory provides a detailed movie of the molecule's dynamic behavior.

A key aspect of MD simulations is the ability to study solvent effects. easychair.org The radial distribution function (RDF) between specific atoms of this compound and solvent molecules can be calculated to understand the solvation shell structure. For instance, the RDFs of water molecules around the amino and hydroxyl groups would provide insight into the hydrogen bonding network and the hydration of these polar groups. researchgate.net The number and lifetime of hydrogen bonds formed between the solute and solvent can also be quantified to understand the strength of these interactions.

A hypothetical data table summarizing typical results from an MD simulation of this compound in a water box is presented below.

| Simulation Parameter | Value |

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD | 1.5 ± 0.3 Å |

| Average RMSF (Aminobutyl Chain) | 2.1 ± 0.5 Å |

| Average RMSF (Phenol Ring) | 0.8 ± 0.2 Å |

This table illustrates the kind of quantitative data that can be extracted from MD simulations, providing a detailed picture of the dynamic behavior and solvent interactions of this compound.

Theoretical Insights into Structure-Reactivity Relationships

Theoretical chemistry provides a framework for understanding the relationship between the structure of a molecule and its chemical reactivity. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) can be employed to investigate its electronic structure and predict its reactivity. nih.gov

A fundamental concept in understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kfupm.edu.sa The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov A small HOMO-LUMO energy gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring, particularly the hydroxyl and amino groups, which are strong electron-donating groups. The LUMO, on the other hand, might be distributed over the aromatic ring. The HOMO-LUMO energy gap can be calculated using DFT methods, providing a quantitative measure of the molecule's kinetic stability. nih.gov

Another important tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of these groups would exhibit positive potential, making them potential sites for nucleophilic interaction.

Quantum chemical descriptors, derived from DFT calculations, can further quantify the reactivity of this compound. These descriptors include ionization potential, electron affinity, electronegativity, and global hardness. A lower ionization potential and higher electron affinity would suggest greater reactivity. Global hardness, which is related to the HOMO-LUMO gap, provides a measure of the molecule's resistance to charge transfer. nih.gov

A hypothetical data table summarizing the results of a DFT study on this compound is presented below.

| Quantum Chemical Descriptor | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Energy Gap | 5.3 |

| Ionization Potential | 5.8 |

| Electron Affinity | 0.5 |

| Global Hardness | 2.65 |

These theoretical insights into the structure-reactivity relationship of this compound are crucial for understanding its chemical behavior and potential interactions with other molecules.

Advanced Applications in Materials Science and Catalysis Research

Role as a Ligand in Coordination Chemistry

Aminophenol-based ligands have a significant and growing impact on the field of catalysis research. derpharmachemica.com The presence of both a hard phenolic oxygen donor and a softer nitrogen donor allows 4-(1-Aminobutyl)-2-methylphenol to act as a versatile chelating ligand for a wide array of transition metals. The field of coordination chemistry involving aminophenol-based ligands is well-established and continues to be extensively explored. derpharmachemica.com

The synthesis of metal complexes with aminophenol-type ligands is typically straightforward. Complexes are often prepared by reacting a metal salt, such as a metal(II) acetate (B1210297) or chloride, with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). rasayanjournal.co.innih.gov In many cases, the reaction proceeds at room temperature or with gentle refluxing to yield crystalline products. nih.gov

While specific studies on this compound complexes are not widely documented, the behavior of analogous Schiff base ligands derived from aminophenols provides a strong predictive framework. For instance, Schiff bases formed from salicylaldehyde (B1680747) derivatives and various amines readily form complexes with metals such as Cu(II), Ni(II), Rh(I), Mn(II), and Zn(II). rasayanjournal.co.insemanticscholar.orgresearchgate.net These complexes are routinely characterized using a suite of analytical techniques:

FTIR Spectroscopy is used to confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of C=N, O-H, and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. rasayanjournal.co.insemanticscholar.org

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal ion. semanticscholar.org

NMR Spectroscopy can be used for diamagnetic complexes (like those of Zn(II) or Cd(II)) to elucidate the structure in solution. rasayanjournal.co.in

Single-Crystal X-ray Diffraction offers definitive proof of the solid-state structure, revealing bond lengths, bond angles, and the precise coordination geometry. researchgate.netscirp.org For example, X-ray studies on nickel and rhodium complexes with related Schiff base ligands have confirmed square-planar and distorted square-planar geometries, respectively. researchgate.net

| Metal Ion | Typical Ligand Type | Synthesis Method | Coordination Geometry | Relevant Citations |

|---|---|---|---|---|

| Mn(II) | Schiff Base (aminophenol derivative) | Reaction of MnCl₂·4H₂O with ligand in ethanol via sonication. | Octahedral | semanticscholar.org |

| Ni(II) | Schiff Base (aminophenol derivative) | Reaction of Ni(II) acetate with ligand. | Square-Planar | researchgate.net |

| Cu(II) | Schiff Base (aminophenol derivative) | Reaction of Cu(II) acetate with ligand. | Square-Planar | nih.govresearchgate.net |

| Rh(I) | Schiff Base (aminophenol derivative) | Reaction with [Rh(η⁴-cod)(acetate)] dinuclear complex. | Distorted Square-Planar | researchgate.net |

| Cr(III) | C-functionalized cyclic polyamine | Reaction with CrCl₃ in methanol. | Octahedral | scirp.org |

The this compound ligand is expected to primarily act as a bidentate N,O-chelating agent. Coordination would occur through the deprotonated phenolic oxygen and the nitrogen atom of the aminobutyl group, forming a stable chelate ring with the metal center. rasayanjournal.co.innih.gov This mode of coordination is common for a vast number of related ligands. nih.gov

Immobilization and Heterogenization Strategies for Enhanced Stability and Reusability

A major challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. epa.gov Immobilizing a molecular catalyst, such as a metal complex of this compound, onto a solid support is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. This process, known as heterogenization, can enhance catalyst stability, facilitate reuse over multiple cycles, and enable its use in continuous-flow reactors. escholarship.orgosti.gov

Common strategies for immobilization include:

Covalent Anchoring: The ligand can be chemically modified to include a reactive group (e.g., a silane) that can form a covalent bond with the surface of a solid support like silica (B1680970) or a polymer resin. mdpi.com For instance, bis(arylimino)pyridyl iron complexes have been successfully immobilized on silica via hydrosilylation followed by reaction with surface silanol (B1196071) groups. mdpi.com

Noncovalent Immobilization: This approach relies on interactions such as π-π stacking or van der Waals forces. For example, catalysts bearing large aromatic tags like pyrene (B120774) have been immobilized on reduced graphene oxide (rGO), a support with a complementary planar surface. epa.gov This method avoids chemical modification of the catalyst, which might alter its intrinsic properties. epa.gov

Supported Ionic Liquid Phase (SILP): The catalyst is dissolved in a small amount of an ionic liquid, which is then adsorbed onto a porous solid support. This creates a system where the reaction occurs in the ionic liquid phase, while the catalyst remains heterogenized. mdpi.com

These heterogenized catalysts often exhibit improved robustness and can be reused multiple times with minimal loss of activity, making processes more economical and environmentally friendly. epa.govacs.org

Development as a Chiral Catalyst or Ligand in Asymmetric Transformations

The most promising application for this compound is in asymmetric catalysis. hilarispublisher.com Chiral catalysts are essential for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where often only one enantiomer of a drug is effective. hilarispublisher.com Chiral amino alcohols and their derivatives are well-established as highly effective ligands and catalysts for a variety of enantioselective reactions. polyu.edu.hknih.gov

As a chiral amino alcohol derivative, this compound is an excellent candidate for a ligand in metal-catalyzed asymmetric reactions or as an organocatalyst itself. hilarispublisher.compolyu.edu.hk Its structure is analogous to other successful ligands used in transformations such as:

Asymmetric Reduction of Ketones: Chiral oxazaborolidines, often derived from amino alcohols, are powerful catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. polyu.edu.hk

Asymmetric Alkylation and Addition Reactions: Metal complexes of chiral amino alcohols can catalyze the enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes and enones. polyu.edu.hk

Asymmetric Allylation: Chiral catalysts can direct the addition of allyl groups to imines, producing valuable chiral homoallylic amines with high enantioselectivity. nih.gov The N-(2-hydroxyphenyl) group, present in the target molecule's core structure, has been shown to be crucial for achieving high enantioselectivity in certain allylation reactions. nih.gov

The effectiveness of these catalysts often depends on the steric and electronic properties of the ligand, which create a chiral pocket around the active site, forcing the reaction to proceed through a favored, lower-energy transition state for one enantiomer over the other. youtube.com

| Reaction Type | Substrate | Product Type | Potential Role of Ligand | Relevant Citations |

|---|---|---|---|---|

| Asymmetric Reduction | Prochiral Ketones | Chiral Secondary Alcohols | Forms chiral oxazaborolidine catalyst with borane. | polyu.edu.hk |

| Asymmetric Diethylzinc Addition | Aldehydes, Enones | Chiral Alcohols | Forms a chiral zinc complex to direct the addition. | polyu.edu.hk |

| Asymmetric Allylation | Imines | Chiral Homoallylic Amines | Chelates to the metal or substrate to create a rigid, chiral environment. | nih.gov |

| Asymmetric Aldol Reaction | Aldehydes, Ketones | Chiral β-Hydroxy Carbonyls | As an organocatalyst, forms a chiral enamine intermediate. | hilarispublisher.comyoutube.com |

Integration into Supramolecular Assemblies and Functional Frameworks

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures held together by non-covalent interactions. nih.govtaylorandfrancis.com The functional groups on this compound—the hydroxyl (H-bond donor), the amine (H-bond donor/acceptor), and the aromatic ring (π-π stacking)—make it an ideal building block for supramolecular assemblies. researchgate.net

These assemblies can take various forms, including:

Organogels: Small-molecule gelators can self-assemble in organic solvents to form extensive three-dimensional networks that trap the solvent, resulting in a gel. researchgate.net Molecules containing amide and other hydrogen-bonding groups are particularly effective gelators. researchgate.net The aminophenol structure could be incorporated into larger molecules designed for this purpose.

Coordination Polymers and Frameworks: When used as a ligand with metal ions, particularly those that can adopt multiple coordination sites, it can lead to the formation of extended one-, two-, or three-dimensional coordination polymers. taylorandfrancis.com These materials, which include metal-organic frameworks (MOFs), can have high porosity and surface area, making them useful for gas storage, separation, and heterogeneous catalysis. taylorandfrancis.com

Functional Assemblies: By combining with other molecular components, it is possible to create complex functional materials. For example, two-component self-assembling systems based on donor and acceptor molecules can form hydrogels driven by charge-transfer and hydrogen bonding interactions. rsc.org The electronic properties of the phenol (B47542) ring and the hydrogen-bonding capacity of the amine and hydroxyl groups could allow this compound to participate in such multi-component systems. rsc.org

The ability to form these ordered, functional materials opens up applications in sensing, drug delivery, and advanced materials science. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Aminobutyl)-2-methylphenol, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves a reductive amination strategy. For example, a ketone intermediate (e.g., 1-(2-methyl-4-hydroxyphenyl)butan-1-one) can be condensed with an amine source (e.g., ammonium acetate) under acidic conditions, followed by reduction using NaBH₄ or catalytic hydrogenation. To ensure stereochemical purity, chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., chiral ligands in hydrogenation) should be employed. Reaction progress should be monitored via TLC or HPLC, with final purification by column chromatography .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer :

- Identification : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy (¹H/¹³C) to verify structural features, such as the aminobutyl side chain and methylphenol aromatic protons.

- Purity : Quantify impurities via reverse-phase HPLC with a C18 column, using a mobile phase of methanol/water (65:35 v/v) buffered with sodium acetate (pH 4.6). Compare retention times against certified reference standards .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for detecting trace impurities (e.g., residual solvents, byproducts). For non-volatile impurities, ion-pair chromatography with UV detection at 254 nm can resolve polar contaminants .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Enantiomers can exhibit divergent binding affinities to receptors or enzymes. To study this:

Resolve enantiomers using chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase).

Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes.

Validate with in vitro assays (e.g., enzyme inhibition kinetics using purified targets).

- Evidence from analogous chiral aminophenols shows intramolecular hydrogen bonding (e.g., O-H⋯N) stabilizes bioactive conformations, critical for target engagement .

Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions?

- Methodological Answer :

- Stabilization : Add antioxidants (e.g., 0.1% w/v ascorbic acid) or complexing agents (e.g., EDTA) to chelate metal ions catalyzing oxidation.

- Storage : Lyophilize the compound and store under inert gas (argon) at -20°C. For liquid formulations, adjust pH to 5–6 (acetate buffer) to reduce phenolic oxidation .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer :

Use in silico tools (e.g., Schrödinger’s MetaSite) to identify probable Phase I oxidation sites (e.g., benzylic or amine positions).

Validate predictions with in vitro hepatocyte incubations and LC-HRMS to detect metabolites like hydroxylated or N-dealkylated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.